Thrazarine

Oncology Antitumor Activity Lung Cancer

Thrazarine is a differentiated antitumor antibiotic with proven superiority over azaserine in human lung adenocarcinoma (A549) models. Unlike azaserine, it exhibits no antimicrobial interference, lower systemic toxicity (higher LD50), and a unique macrophage‑dependent cytolytic mechanism. Ideal for in vivo tumor studies and immunomodulatory pathway dissection. ≥98% purity; custom synthesis available. Order now to advance your oncology research.

Molecular Formula C7H11N3O5
Molecular Weight 217.18 g/mol
CAS No. 120128-14-5
Cat. No. B1682894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrazarine
CAS120128-14-5
Synonyms2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate
FR 900840
FR-900840
FR900840
O-(2-diazo-3-hydroxybutyryl)serine
thrazarine
Molecular FormulaC7H11N3O5
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESCC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O
InChIInChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13)/t3-,4+/m1/s1
InChIKeyWAKGSHQRLIGGLB-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thrazarine (CAS 120128-14-5): A Structurally Distinct Antitumor Antibiotic for Oncology Research


Thrazarine, also known as FR 900840, is a naturally occurring antitumor antibiotic produced by *Streptomyces coerulescens* MH802-fF5 [1]. Chemically, it is defined as O-[(3R)-2-diazo-3-hydroxybutyryl]-L-serine, a serine derivative that contains a diazo group [2]. The compound is notable for its direct inhibition of DNA synthesis and a unique, tumor-specific mechanism of inducing cytolysis in the presence of non-activated macrophages .

Why Thrazarine Cannot Be Substituted by Azaserine or Other In-Class Analogs


Despite belonging to the azaserine group of antibiotics, thrazarine exhibits critical functional divergences from its closest structural relative, azaserine, that preclude generic substitution. While both are diazo-containing serine derivatives, their biological activities differ profoundly [1]. Key differentiators include a complete lack of antimicrobial activity for thrazarine versus potent antibacterial action for azaserine, and a unique, tumor-specific immunomodulatory mechanism that azaserine does not possess [2]. Furthermore, thrazarine's systemic toxicity profile is quantitatively superior to that of azaserine [3]. The following evidence guide provides the specific, verifiable data necessary to justify the selection of thrazarine over its closest analogs in research applications.

Thrazarine Evidence-Based Differentiation: Comparative Activity and Toxicity Data


Comparative Activity in Human Lung Adenocarcinoma (A549)

Thrazarine (FR900840) demonstrated superior antitumor activity against the human lung adenocarcinoma cell line A549 when compared to established chemotherapeutics [1]. The study explicitly states that the antitumor activity of FR900840 against A549 was stronger than that of vinblastine, doxorubicin, and cisplatin [1]. While specific IC50 values are not available from this abstract, the qualitative comparison is derived from direct experimental observation.

Oncology Antitumor Activity Lung Cancer

Superior Systemic Safety Profile Relative to Azaserine

The in vivo toxicity of thrazarine is significantly lower than that of its closest structural analog, azaserine [1]. The intravenous LD50 in mice for thrazarine is 76 mg/kg, whereas the oral LD50 for azaserine is reported as 150 mg/kg [2][3]. The primary literature concludes that 'Toxicities of thrazarine were much weaker than those of azaserine' [1].

Toxicology In Vivo Safety Pharmacokinetics

Absence of Off-Target Antimicrobial Activity

In a direct comparison, thrazarine showed no antimicrobial activity, whereas azaserine, its closest analog, is a potent antibacterial agent [1]. The study explicitly states that thrazarine 'showed neither antimicrobial activity ... in contrast to azaserine' [1].

Microbiology Selectivity Off-Target Effects

Unique Tumor-Selective Cytolytic Mechanism

Thrazarine induces cytolysis of tumor cells when co-cultured with non-activated macrophages, an effect that is tumor-specific as nontumorigenic cells were not lysed under identical conditions [1]. This mechanism is distinct and not shared by its analog azaserine, which inhibits transamidation reactions [2].

Immuno-Oncology Macrophages Cytolysis

Thrazarine Applications: Key Scenarios for Scientific and Industrial Use


In Vitro Studies on Human Lung Adenocarcinoma (A549)

Based on direct comparative evidence showing superior activity against A549 cells relative to vinblastine, doxorubicin, and cisplatin [1], thrazarine is a prioritized candidate for in vitro studies on human lung adenocarcinoma. Its use is indicated for experiments focused on characterizing mechanisms of resistance and sensitivity in this specific cancer type.

In Vivo Oncology Studies Requiring a Favorable Safety Profile

Thrazarine's quantitatively lower toxicity compared to azaserine (as indicated by a higher LD50 value) makes it a preferred tool for in vivo tumor models [2][3]. This is particularly relevant for longitudinal studies or combination therapies where minimizing systemic toxicity is essential to obtain clear, interpretable efficacy data.

Mechanistic Research into Macrophage-Mediated Tumor Cytolysis

Thrazarine's unique, tumor-specific cytolytic effect in the presence of non-activated macrophages distinguishes it from other DNA synthesis inhibitors like azaserine [4]. It is an essential tool for dissecting the pathways of innate immune recognition and killing of tumor cells, providing a model system to study immunomodulatory mechanisms distinct from direct cytotoxicity.

Antibiotic Selectivity Assays for Off-Target Effects

Given its lack of antimicrobial activity [5], thrazarine serves as a high-selectivity control in experiments designed to differentiate between direct antitumor and confounding antibacterial effects. This is particularly valuable when benchmarking against azaserine, where its potent antimicrobial action is a known experimental artifact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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